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Established Barasertib Combination Therapies
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Compound Focus: Barasertib

CAS No.: 722543-31-9

Cat. No.: S548305

The table below summarizes key barasertib combination therapies, their applications, and detailed

experimental protocols based on recent preclinical and clinical studies.

Combination Cancer Type / Key Experimental . )
T Detailed Protocol & Dosing
Therapy Model Findings
Barasertib + Epithelioid Overcame resistance to The specific sequence and
Tazemetostat Sarcoma, tazemetostat (EZH2 dosing were tested in vivo.
[1] [2] Rhabdoid inhibitor) and slowed Researchers re-created
Tumors tumor growth in mouse tazemetostat resistance in lab
(Preclinical) models [1] [2]. models to rationally design this

combination [1] [2].

| Barasertib + Low-Dose Cytarabine (LDAC) [3] [4] | Acute Myeloid Leukemia (AML) - Phase I Clinical
Trial | Maximum Tolerated Dose (MTD) of barasertib was 1000 mg. Overall response rate was 45% in
elderly patients with AML [3] [4]. | Barasertib: 1000 mg as a 7-day continuous intravenous infusion per 28-
day cycle [3] [4]. LDAC: 20 mg twice daily as subcutaneous injections on Days 1-10 of a 28-day cycle [3]
[4]. | | Barasertib + TTFields (Tumor Treating Fields) [5] | Glioblastoma (GBM) Primary Cultures
(Preclinical) | Combined treatment had the most pronounced cytotoxic effect versus either treatment alone,
leading to significant cell reduction and morphological changes [5]. | Barasertib: Titrated for each cell line

(5-30 nM) [5]. TTFields: Applied for 72 hours using the inovitro system (1.6 V/cm RMS; 200 kHz) [5]. |
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Mechanism of Action & Experimental Workflow

To effectively design and troubleshoot experiments, it is crucial to understand barasertib's core mechanism

and how it synergizes with other agents.

Barasertib Combination Therapy Workflow

Barasertib's Core Mechanism

Development of . Mitotic Defects:
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Click to download full resolution via product page

Key Technical Considerations & FAQs
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When planning your experiments, consider these technical aspects derived from the latest studies.

e Mechanistic Insight for Combination Design: The rationale for combining barasertib with
tazemetostat is a prime example of mechanism-driven design. Researchers identified that resistance to
tazemetostat involved mutations in a cell growth pathway. Barasertib was selected specifically to
target this resistance pathway, demonstrating how understanding the escape mechanism can lead to

effective combination strategies [1] [2].

e Critical Toxicity Management: Across studies, myelosuppression (particularly neutropenia) is a
primary dose-limiting toxicity for barasertib [6]. In the AML trial, barasertib was combined with
LDAC, which also has myelosuppressive effects, yet a 45% response rate was achieved with managed
toxicity [3] [4]. Later-phase solid tumor trials of the related drug AZD2811 successfully used
prophylactic G-CSF (granulocyte colony-stimulating factor) to manage neutropenia, allowing for
adequate dosing [6]. Proactive planning for toxicity management, including G-CSF support in in vivo

models, is crucial for achieving therapeutic doses.

e Dosing and Scheduling Variations: Optimal dosing and sequence are context-dependent. The
continuous 7-day infusion in the AML trial was designed for sustained target inhibition but has
practical limitations [3] [4]. Newer formulations (e.g., nanoparticle-encapsulated AZD2811) allow
shorter infusions (2 hours) while maintaining efficacy, highlighting the importance of

pharmacokinetics in protocol design [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548305#barasertib-

combination-therapy-sequencing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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